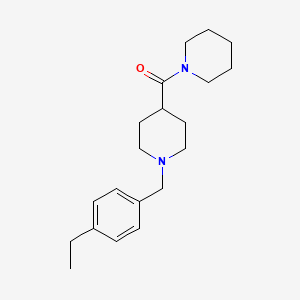
N-(2-tert-butylphenyl)-2-(phenylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-tert-butylphenyl)-2-(phenylthio)acetamide, also known as TBPB, is a chemical compound that has gained attention in scientific research due to its potential as a tool for studying the function of potassium channels. TBPB is a positive allosteric modulator of the KCNQ family of potassium channels, which are involved in regulating the electrical activity of cells. In
Applications De Recherche Scientifique
N-(2-tert-butylphenyl)-2-(phenylthio)acetamide has been used in a variety of scientific research applications, primarily as a tool for studying the function of KCNQ potassium channels. KCNQ channels are involved in regulating the electrical activity of cells in the nervous system and other tissues, and dysfunction of these channels has been implicated in a variety of diseases, including epilepsy, cardiac arrhythmias, and hypertension.
This compound has been shown to enhance the activity of KCNQ channels, making it a useful tool for studying their function. This compound has been used to study the role of KCNQ channels in pain signaling, as well as their potential as therapeutic targets for epilepsy and other neurological disorders.
Mécanisme D'action
N-(2-tert-butylphenyl)-2-(phenylthio)acetamide acts as a positive allosteric modulator of KCNQ channels, meaning that it enhances their activity without directly binding to the channel itself. This compound binds to a specific site on the channel, causing a conformational change that increases the channel's ability to conduct potassium ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its modulation of KCNQ channels. By enhancing the activity of these channels, this compound can have a variety of effects on cellular function, including regulation of membrane potential, neurotransmitter release, and ion homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-tert-butylphenyl)-2-(phenylthio)acetamide in lab experiments is its specificity for KCNQ channels, which allows for targeted manipulation of their activity. This compound has also been shown to have a long duration of action, making it useful for studying the effects of sustained KCNQ channel activation.
One limitation of using this compound is its potential for off-target effects, as it has been shown to modulate other ion channels in addition to KCNQ channels. Additionally, the effects of this compound may vary depending on the specific KCNQ channel isoform being studied.
Orientations Futures
For research involving N-(2-tert-butylphenyl)-2-(phenylthio)acetamide include further investigation of its potential as a therapeutic agent for neurological disorders such as epilepsy and pain. Additionally, more research is needed to fully understand the effects of this compound on KCNQ channels and other ion channels, as well as its potential for off-target effects. Finally, the development of more selective modulators of KCNQ channels may provide additional tools for studying their function and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(2-tert-butylphenyl)-2-(phenylthio)acetamide involves the reaction of 2-tert-butylphenylamine with phenylthiocyanate to form the intermediate N-(2-tert-butylphenyl)thiourea. This intermediate is then reacted with acetic anhydride to form this compound. The synthesis method has been optimized to yield this compound with high purity and yield, making it suitable for scientific research applications.
Propriétés
IUPAC Name |
N-(2-tert-butylphenyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-18(2,3)15-11-7-8-12-16(15)19-17(20)13-21-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROCATQAPVYVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-bromo-2-methylphenoxy)acetyl]piperidine](/img/structure/B5858910.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B5858915.png)
![3-[(3,4-dichlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5858923.png)

![N-[1-(2-chlorophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5858952.png)

![1-[(4-isopropylphenoxy)acetyl]azepane](/img/structure/B5858966.png)




![5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid](/img/structure/B5859022.png)